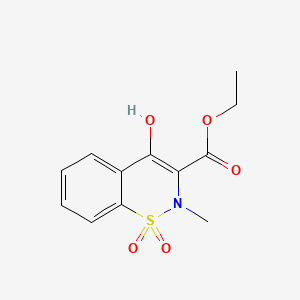

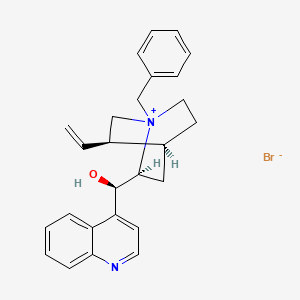

![molecular formula C₆₆H₆₈CaN₄O₁₀ B1141746 Calcium;7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate CAS No. 433289-83-9](/img/structure/B1141746.png)

Calcium;7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of complex calcium compounds often involves multi-step reactions, including the formation of ligands, complexation with calcium, and purification of the final product. For compounds similar in complexity to the one , methodologies might include cyclizing Michael addition or modified Hantzsch reactions, as demonstrated in the synthesis of related calcium antagonists and calcium complexation agents (Arima Hideki et al., 1988).

Molecular Structure Analysis

Molecular structure analysis of such compounds often involves X-ray crystallography or NMR spectroscopy, revealing coordination geometries and ligand environments. For example, crystal structure analysis has elucidated the geometry around calcium ions in similar compounds, showcasing how ligands coordinate in distinct manners to form stable complexes (J. T. Gerig et al., 1987).

Scientific Research Applications

Calcium's Role in Agriculture and Plant Health

Research shows calcium's significant effects on plant growth and health, including its ability to enhance fruit quality, mitigate crop loss, and improve resistance to environmental stressors. For instance, calcium applications in sweet cherries have been studied for their potential to reduce rain cracking and extend postharvest shelf life, although results vary depending on application methods and environmental conditions (Winkler & Knoche, 2019). Similarly, calcium plays a crucial role in combating the toxic effects of heavy metals like cadmium in plants, suggesting its utility in phytoremediation efforts (Huang et al., 2017).

Calcium in Environmental Management

The versatility of calcium compounds, such as hydroxyapatite (Ca10(PO4)6(OH)2), has been highlighted in environmental cleanup applications. Hydroxyapatite exhibits great adsorption capacities, making it effective in treating air, water, and soil pollution by adsorbing contaminants and facilitating their removal (Ibrahim et al., 2020).

Calcium in Health and Disease Prevention

Studies on calcium's role in human health have explored its potential to prevent cardiovascular disease and other health conditions. While the benefits of calcium for bone health are well-documented, its impact on cardiovascular health is complex and warrants further research. For example, dietary calcium has been examined for its cholesterol-lowering effects, although clinical evidence remains variable and inconclusive (Mulet-Cabero & Wilde, 2021).

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be identified. It is a complex molecule with multiple functional groups, including fluorophenyl, phenylcarbonimidoyl, propan-2-ylpyrrol-1-yl, and dihydroxyheptanoate .

Mode of Action

The mode of action of this compound is not well-documented. Given its complex structure, it is likely to interact with its targets in a multifaceted manner. The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Its potential to influence various pathways is suggested by its complex structure and the presence of multiple functional groups .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. These properties play a crucial role in determining the bioavailability of the compound. Future research should focus on understanding these properties to optimize the compound’s therapeutic potential .

Result of Action

Given its complex structure, it is likely to have diverse effects at the molecular and cellular levels .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially influence its action . Future studies should consider these factors to optimize the compound’s therapeutic efficacy .

properties

IUPAC Name |

calcium;7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C33H36N2O5.Ca/c2*1-22(2)31-30(33(40)34-25-16-10-5-11-17-25)29(23-12-6-3-7-13-23)32(24-14-8-4-9-15-24)35(31)19-18-26(36)20-27(37)21-28(38)39;/h2*3-17,22,26-27,36-37H,18-21H2,1-2H3,(H,34,40)(H,38,39);/q;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILJBDHBNPXANQZ-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H70CaN4O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1119.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium;7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |

CAS RN |

433289-83-9 |

Source

|

| Record name | Defluoro Atorvastatin Calcium Salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

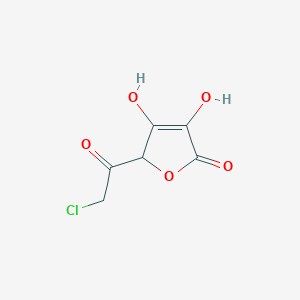

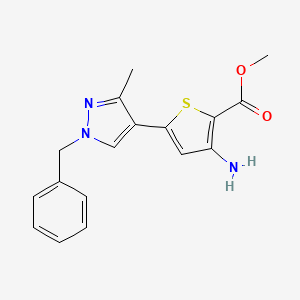

![5-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1141663.png)

![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B1141669.png)

![(2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane](/img/structure/B1141670.png)